4-Iodo-3-nitroanisole
Overview
Description
4-Iodo-3-nitroanisole is an organic compound with the chemical formula C7H6INO3. It is a derivative of anisole, where the hydrogen atoms at positions 4 and 3 on the benzene ring are substituted by iodine and nitro groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-3-nitroanisole can be synthesized through a multi-step process involving the iodination and nitration of anisole. One common method involves the following steps:
Iodination: Anisole is reacted with iodine chloride in glacial acetic acid. The mixture is stirred and heated to reflux for several hours.
Nitration: The 4-iodoanisole is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an
Properties
IUPAC Name |
1-iodo-4-methoxy-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZODIRSJJQOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303496 | |
Record name | 4-Iodo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58755-70-7 | |
Record name | 58755-70-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Iodo-3-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-3-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-iodo-4-methoxy-2-nitrobenzene?
A1: 1-Iodo-4-methoxy-2-nitrobenzene (C7H6INO3) [] exhibits a planar structure for its 12 non-hydrogen atoms. A notable feature is the close intramolecular interaction between the iodine and oxygen atoms (I⋯O), measuring 3.0295(13) Å. []
Q2: What are the intermolecular interactions observed in 1-iodo-4-methoxy-2-nitrobenzene?
A2: The crystal structure reveals significant intermolecular interactions. Iodine and oxygen atoms from neighboring molecules engage in I⋯O interactions with a distance of 3.3448(13) Å. These interactions lead to the formation of zigzag chains along the crystallographic b-axis. [] Additionally, weak π–π interactions are observed between adjacent molecules, with a centroid-to-centroid distance of 3.8416(9) Å. These interactions contribute to the assembly of the zigzag chains into layers within the crystal lattice. [] Finally, C—H⋯O contacts further stabilize the crystal packing by connecting these layers along the a-axis. []
Q3: What is a notable application of 1-iodo-4-methoxy-2-nitrobenzene in organic synthesis?
A3: 1-Iodo-4-methoxy-2-nitrobenzene has proven valuable as a reagent for site-selective C-H iodination in a reaction that formally resembles C-H/C-I metathesis. [] This method allows for the introduction of iodine at specific positions in 2-aryl benzoic acid derivatives, including more complex structures like 2-(naphthalen-1-yl)benzoic acids and [1,1'-binaphthalene]-2-carboxylic acids. [] The mild reaction conditions and high selectivity make this method particularly attractive for synthesizing complex molecules. []
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